molecular formula C23H19N3O3 B11316781 2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11316781
M. Wt: 385.4 g/mol
InChI Key: IAHWQLXGZQQUCJ-UHFFFAOYSA-N
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Description

2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of an oxadiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the corresponding amidoxime. The amidoxime is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.

    Coupling with phenoxy acetamide: The oxadiazole derivative is then coupled with phenoxy acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenoxy acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide derivatives: These compounds share the phenylacetamide moiety and exhibit similar chemical properties.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring, which are known for their diverse biological activities.

Uniqueness

2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is unique due to the combination of the oxadiazole ring and the phenoxy acetamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the 4-methylphenyl group further enhances its distinctiveness, potentially contributing to its bioactivity and stability.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H19N3O3/c1-16-10-12-17(13-11-16)23-25-22(26-29-23)18-6-5-9-20(14-18)28-15-21(27)24-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,24,27)

InChI Key

IAHWQLXGZQQUCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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